molecular formula C16H13N3O B14859438 2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile

2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile

Cat. No.: B14859438
M. Wt: 263.29 g/mol
InChI Key: SVZITIRKVAYMBD-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile is a chemical compound with a complex structure that includes an indazole ring, a benzyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile typically involves the reaction of 1-benzyl-1H-indazole-3-ol with a suitable acetonitrile derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the nitrile group, such as amines.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Bendazac: A non-steroidal anti-inflammatory drug with a similar indazole structure.

    Benzydamine: An anti-inflammatory agent with a related chemical framework.

Uniqueness

2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-(1-benzylindazol-3-yl)oxyacetonitrile

InChI

InChI=1S/C16H13N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-9H,11-12H2

InChI Key

SVZITIRKVAYMBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC#N

Origin of Product

United States

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